![molecular formula C41H54O2 B1252383 Okenone](/img/structure/B1252383.png)
Okenone
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Overview
Description
Okenone is a triterpenoid and a carotenoid chi-end group.
Scientific Research Applications
1. Environmental Indicators and Geochemical Biomarkers
Okenone is significant as a geochemical biomarker. Its diagenetic product, okenane, is found in purple sulfur bacteria and serves as a key biomarker in geochemical analyses of sedimentary rocks. This is crucial for understanding environmental conditions in geological history, particularly during periods of anoxia and extinction events. Okenone and okenane help in reconstructing environmental conditions such as water column euxinia, indicating anoxic and sulfidic conditions in the presence of light (Brocks & Schaeffer, 2008).
2. Studies in Microbial Physiology and Ecology
Research into the physiology of okenone production in purple sulfur bacteria (PSB) has revealed significant insights. These organisms, inhabiting chemoclines in euxinic and meromictic lakes, are the only producers of okenone. Variations in okenone production among PSB species and strains have implications for understanding microbial ecology and the role of these bacteria in their natural environments (Smith et al., 2014).
3. Photophysical and Biochemical Studies
Okenone's unique photophysical properties, such as its absorption and fluorescence characteristics, are subjects of study in photobiology and biochemistry. These properties are relevant for understanding the light-harvesting mechanisms in bacteria and the photochemical dynamics of carotenoids (Niedzwiedzki & Cranston, 2015).
4. Biosynthetic Pathways and Enzymology
The biosynthetic pathway of okenone in purple sulfur bacteria has been elucidated, revealing novel enzymes involved in its synthesis. Understanding these pathways is crucial for insights into the molecular biology and genetics of carotenoid biosynthesis in bacteria (Vogl & Bryant, 2011).
5. Paleolimnological Applications
In studies of ancient lakes, okenone serves as a proxy for understanding past climatic and environmental conditions. Its presence in lake sediments is indicative of past bacterial populations and can be used to reconstruct the paleolimnology of these environments (Overmann et al., 2004).
properties
Product Name |
Okenone |
---|---|
Molecular Formula |
C41H54O2 |
Molecular Weight |
578.9 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-methoxy-2,6,10,14,19,23-hexamethyl-25-(2,3,4-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-5-one |
InChI |
InChI=1S/C41H54O2/c1-31(19-14-21-33(3)23-16-24-36(6)40(42)29-30-41(9,10)43-11)17-12-13-18-32(2)20-15-22-34(4)25-27-39-28-26-35(5)37(7)38(39)8/h12-28H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,23-16+,27-25+,31-17+,32-18+,33-21+,34-22+,36-24+ |
InChI Key |
FSQZIFSGNDUYRQ-TYKRLFMMSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C)C)C |
synonyms |
okenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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